molecular formula C17H20FNO2 B3862142 (2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Cat. No.: B3862142
M. Wt: 289.34 g/mol
InChI Key: LZGBJGQXHAFUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine, also known as DOEF, is a chemical compound that belongs to the phenethylamine class of drugs. It is a derivative of 2C-H, which is a psychedelic drug that has been used for recreational purposes. DOEF is a relatively new compound that has been synthesized in recent years, and its potential applications in scientific research are still being explored.

Mechanism of Action

The mechanism of action of (2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce visual and auditory hallucinations, altered perception of time, and changes in mood and emotion.

Advantages and Limitations for Lab Experiments

One advantage of using (2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of this receptor on various physiological and behavioral processes. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on (2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Another area of interest is the use of this compound as a tool for studying the role of the 5-HT2A receptor in the regulation of circadian rhythms and sleep. Finally, there is potential for further exploration of the biochemical and physiological effects of this compound, including its effects on neurotransmitter systems other than serotonin.

Scientific Research Applications

(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has been used in scientific research as a tool to study the activity of serotonin receptors in the brain. Specifically, it has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By studying the effects of this compound on this receptor, researchers hope to gain a better understanding of the underlying mechanisms of these processes.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-6-7-17(21-2)14(11-16)12-19-9-8-13-4-3-5-15(18)10-13/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGBJGQXHAFUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.